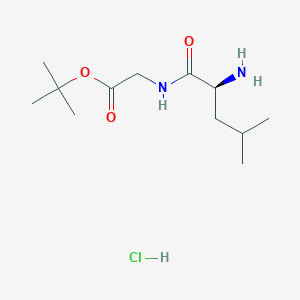

H-Leu-Gly-OtBu HCl

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

H-Leu-Gly-OtBu HCl is a useful research compound. Its molecular formula is C12H25ClN2O3 and its molecular weight is 280.79 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Peptide Synthesis

Solid-Phase Peptide Synthesis (SPPS)

H-Leu-Gly-OtBu HCl is utilized as a building block in SPPS due to its ability to form stable peptide bonds. The t-butyl group protects the amino acid during synthesis, allowing for selective reactions. For instance, studies have demonstrated the successful coupling of H-Leu-Gly-OtBu with other amino acids to create complex peptides without racemization, which is crucial for maintaining biological activity .

Case Study: Synthesis of Bioactive Peptides

In a recent study, researchers synthesized a series of bioactive peptides using H-Leu-Gly-OtBu as a key intermediate. The peptides were designed to exhibit specific biological activities, including antimicrobial properties. The synthesis involved coupling H-Leu-Gly-OtBu with various C-terminal modifications, demonstrating its versatility in generating diverse peptide structures .

Drug Delivery Systems

Polymer-Based Drug Carriers

H-Leu-Gly-OtBu has been integrated into biodegradable polymer systems for drug delivery applications. Its incorporation into polyphosphazene-based hybrids allows for controlled drug release. The hydrophobic nature of leucine facilitates interaction with hydrophobic drugs, enhancing solubility and stability in biological environments .

Case Study: Cancer Immunotherapy

One notable application involved the attachment of the immune response modifier imiquimod to a polyphosphazene backbone via H-Leu-Gly-OtBu. This strategy enabled targeted drug release in lysosomal compartments, improving therapeutic efficacy against cancer cells while minimizing systemic toxicity .

Enzymatic Hydrolysis

The peptide sequence incorporating H-Leu-Gly-OtBu is designed to be susceptible to enzymatic degradation by cathepsin B, an enzyme prevalent in lysosomes. This property is beneficial for developing targeted therapies where controlled degradation of the carrier is required for drug release .

Case Study: In Vivo Studies

In vivo experiments demonstrated that peptides containing H-Leu-Gly-OtBu exhibited enhanced bioavailability and therapeutic effects compared to their non-modified counterparts. This was attributed to the compound's ability to facilitate cellular uptake and subsequent release of the active drug within target tissues .

Propriétés

Numéro CAS |

56610-13-0 |

|---|---|

Formule moléculaire |

C12H25ClN2O3 |

Poids moléculaire |

280.79 g/mol |

Nom IUPAC |

tert-butyl 2-[[(2S)-2-amino-4-methylpentanoyl]amino]acetate;hydrochloride |

InChI |

InChI=1S/C12H24N2O3.ClH/c1-8(2)6-9(13)11(16)14-7-10(15)17-12(3,4)5;/h8-9H,6-7,13H2,1-5H3,(H,14,16);1H/t9-;/m0./s1 |

Clé InChI |

UTYHNRBLBHNQRL-FVGYRXGTSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl |

SMILES isomérique |

CC(C)C[C@@H](C(=O)NCC(=O)OC(C)(C)C)N.Cl |

SMILES canonique |

CC(C)CC(C(=O)NCC(=O)OC(C)(C)C)N.Cl |

Séquence |

LG |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.